

# Application Notes and Protocols: 3-Amino-1H-indazole-5-carbonitrile in Medicinal Chemistry

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## Compound of Interest

**Compound Name:** 3-Amino-1H-indazole-5-carbonitrile

**Cat. No.:** B1315072

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## Introduction

**3-Amino-1H-indazole-5-carbonitrile** is a pivotal heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. The indazole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to the development of numerous therapeutic agents.<sup>[1]</sup> Derivatives of 3-amino-1H-indazole are integral to many natural and synthetic compounds demonstrating a variety of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.<sup>[1][2]</sup> This scaffold is a key component in several FDA-approved drugs, such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy.<sup>[1]</sup> The unique chemical structure of the indazole ring allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.<sup>[1][2]</sup>

## Medicinal Chemistry Applications

The **3-amino-1H-indazole-5-carbonitrile** core is a versatile building block for the synthesis of a wide array of potent and selective inhibitors targeting key enzymes and receptors implicated in various diseases, most notably cancer.

**Kinase Inhibition:**

A primary application of the 3-amino-1H-indazole scaffold is in the development of protein kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

- **BCR-ABL Inhibitors:** The 3-aminoindazole moiety has been instrumental in designing potent pan-BCR-ABL inhibitors for the treatment of chronic myeloid leukemia (CML).<sup>[3]</sup> Derivatives have shown high efficacy against both the wild-type BCR-ABL and the challenging T315I "gatekeeper" mutant, which confers resistance to first-generation inhibitors like imatinib.<sup>[3][4]</sup> For instance, the diarylamide 3-aminoindazole derivative, AKE-72, demonstrated IC<sub>50</sub> values of < 0.5 nM and 9 nM against BCR-ABLWT and BCR-ABL<sup>T315I</sup>, respectively.<sup>[3][5]</sup>
- **Anaplastic Lymphoma Kinase (ALK) Inhibitors:** The 3-amino-5-substituted indazole has served as a starting point for novel ALK inhibitors.<sup>[2][4]</sup> Entrectinib, a potent inhibitor of ALK (IC<sub>50</sub> of 12 nM), as well as ROS1 and TRK tyrosine kinases, was developed from this scaffold.<sup>[2][4]</sup>
- **VEGFR-2 Inhibitors:** Several 1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.<sup>[6]</sup> These compounds play a role in anti-angiogenic and antiproliferative cancer therapies.<sup>[4]</sup>
- **JAK/STAT Pathway Inhibitors:** The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical in cytokine signaling, and its dysregulation is linked to inflammatory diseases and cancers.<sup>[7][8]</sup> Indazole-based compounds have been developed as potent JAK inhibitors, with some showing selectivity for different JAK family members.<sup>[7][9]</sup>

#### Antiproliferative and Anticancer Activity:

Derivatives of 3-amino-1H-indazole have demonstrated significant antiproliferative effects across a broad range of human cancer cell lines.

- **Cell Cycle Arrest:** Certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to inhibit the growth of various neoplastic cell lines at sub-micromolar concentrations.<sup>[10]</sup> These compounds can induce a block in the G<sub>0</sub>-G<sub>1</sub> phase of the cell cycle by increasing the ratio of underphosphorylated (active) to total retinoblastoma protein (pRb).<sup>[10][11]</sup>

- **Induction of Apoptosis:** Some novel 1H-indazole-3-amine derivatives have been found to induce apoptosis in cancer cells.[12][13] For example, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 of 5.15  $\mu$ M) and was suggested to act by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway.[12][13]
- **Broad-Spectrum Activity:** The National Cancer Institute (NCI) has evaluated several indazole derivatives against its 60-human cancer cell line panel.[10] Some compounds have shown potent activity against leukemia, melanoma, colon, ovarian, and renal cancer cell lines.[10][14]

## Quantitative Data of 3-Amino-1H-indazole Derivatives

The following table summarizes the biological activity of selected derivatives based on the 3-amino-1H-indazole scaffold.

Derivative Name/Structure	Target(s)	Cell Line(s)	Activity Metric	Value	Reference(s)
AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide)	BCR-ABL (Wild-Type)	-	IC50	< 0.5 nM	[3]
BCR-ABL (T315I Mutant)	-	IC50	9 nM	[3]	
-	K-562	GI50	< 10 nM	[3][5]	
-	K-562	TGI	154 nM	[5]	
Entrectinib	ALK	-	IC50	12 nM	[2][4]
ROS1, TRKs	-	-	Nanomolar	[4]	
Compound 89 (a 1H-indazol-3-amine derivative)	Bcr-Abl (Wild-Type)	-	IC50	0.014 μM	[2][4]
Bcr-Abl (T315I Mutant)	-	IC50	0.45 μM	[2][4]	
-	K562	IC50	6.50 μM	[2][4]	
Compound 10d/10e (3-	-	SR Leukemia	GI50	0.0153 μM	[10]

amino-1H-  
indazole-1-  
carboxamide  
s)

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-	Multiple	GI50	< 1 $\mu$ M	[10]
Compound 6o (a 1H- indazole-3- amine derivative)	-	K562	IC50	5.15 $\mu$ M [12][13]
-	HEK-293	IC50	33.2 $\mu$ M	[12][13]

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## Experimental Protocols

### Protocol 1: Synthesis of 3-Amino-1H-indazole-4-carbonitrile

This protocol describes a common method for synthesizing a 3-amino-1H-indazole derivative from a substituted ortho-fluorobenzonitrile.[15]

#### Materials:

- 3-Fluoro-1,2-benzenedicarbonitrile
- Hydrazine monohydrate
- Ethanol
- Ethyl acetate
- Water
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser

- Heating mantle
- Rotary evaporator
- Separatory funnel

**Procedure:**

- Dissolve 3-fluoro-1,2-benzenedicarbonitrile (5 g, 34.2 mmol) in ethanol (80 mL) in a round-bottom flask.
- Add hydrazine monohydrate (4.98 mL, 103 mmol) to the solution.
- Heat the reaction mixture at 70°C overnight under reflux.
- After the reaction is complete (monitored by TLC or LCMS), concentrate the mixture under vacuum using a rotary evaporator to remove the ethanol.
- Partition the resulting residue between ethyl acetate (200 mL) and water (200 mL) in a separatory funnel.
- Separate the layers and wash the organic layer with water (100 mL).
- Extract the aqueous layer again with ethyl acetate (200 mL).
- Combine all organic layers and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and evaporate the solvent under vacuum to yield the product, 3-amino-1H-indazole-4-carbonitrile, as a yellow solid.[15]
- Characterize the final product using techniques such as LCMS, NMR, and IR spectroscopy.

## Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized 3-amino-1H-indazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][16]

**Materials:**

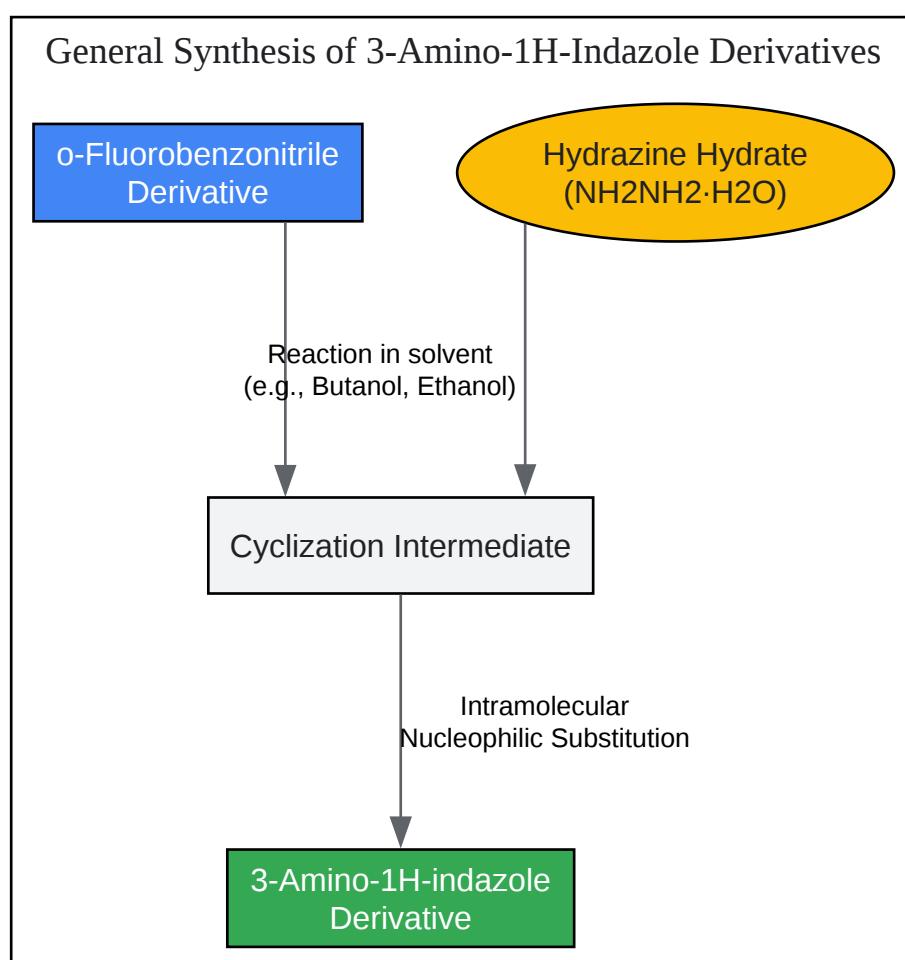
- Human cancer cell lines (e.g., K562, A549)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Synthesized indazole compounds dissolved in DMSO (stock solutions)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well microtiter plates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

**Procedure:**

- Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., 5-Fluorouracil).[16]
- Incubation: Incubate the plates for 48-72 hours in a CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
- Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

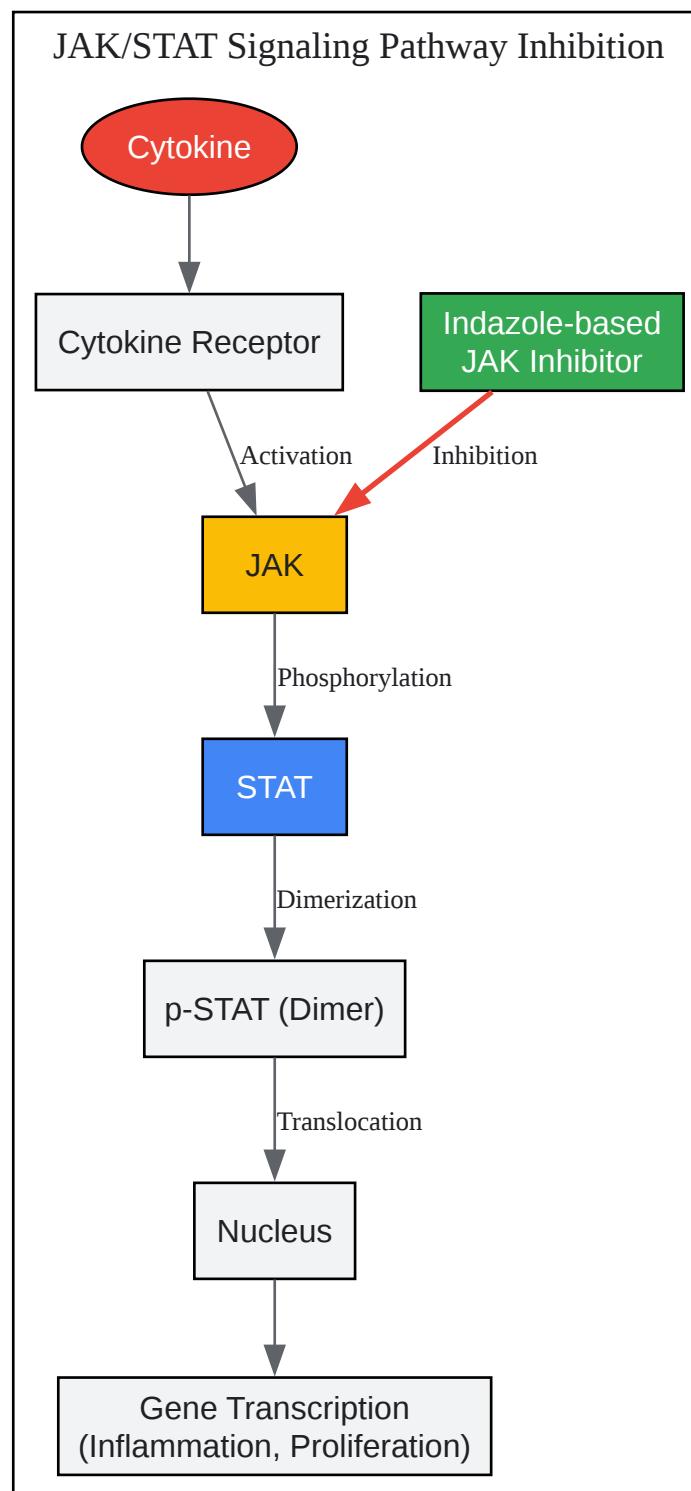
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound compared to the untreated control. Plot the inhibition percentage against the compound concentration and determine the IC<sub>50</sub> (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software.

## Visualizations



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Caption: Synthetic scheme for 3-amino-1H-indazole derivatives.





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